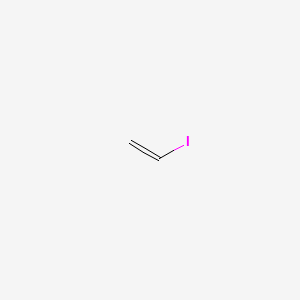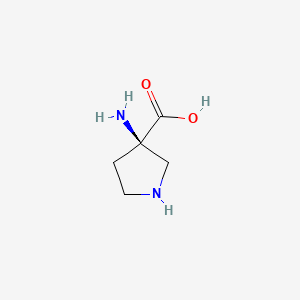
Piperilate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Pipethanate can be synthesized through the reaction of 1-(2-chloroethyl)-piperidine with benzilic acid . The reaction typically involves heating the reactants in the presence of a suitable solvent and catalyst to facilitate the formation of pipethanate. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
Pipethanate undergoes several types of chemical reactions, including hydrolysis and substitution reactions . The hydrolysis of pipethanate hydrochloride is a first-order reaction with respect to pipethanate concentration and is primarily base-catalyzed . Common reagents used in these reactions include hydroxyl ions and hydrogen ions . The major products formed from these reactions include the hydrolyzed form of pipethanate and its corresponding salts .
Scientific Research Applications
Pipethanate has a wide range of scientific research applications. In chemistry, it is used as a reference compound for studying antimuscarinic agents . In biology and medicine, pipethanate is used to investigate its therapeutic effects on visceral spasms and its potential as a treatment for organophosphate intoxications . Additionally, pipethanate has been studied for its pharmacological effects on the central nervous system, respiration, circulation system, and smooth muscle . In industry, pipethanate is used in the development of anticholinergic drugs and as a model compound for studying drug interactions and stability .
Mechanism of Action
Pipethanate exerts its effects by acting as an antimuscarinic agent, similar to atropine . It binds to muscarinic receptors in the gastrointestinal system, inhibiting the action of acetylcholine and reducing muscle spasms . The molecular targets of pipethanate include muscarinic receptors, and its mechanism of action involves blocking the parasympathetic nervous system’s effects on smooth muscle .
Comparison with Similar Compounds
Pipethanate is similar to other antimuscarinic agents such as atropine, scopolamine, and hyoscyamine . pipethanate is unique in its specific application for treating visceral spasms and its relatively higher therapeutic effect in cases of organophosphate poisoning compared to atropine . Other similar compounds include pipethanate ethobromide and piperilate .
Properties
CAS No. |
4546-39-8 |
|---|---|
Molecular Formula |
C21H25NO3 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-piperidin-1-ylethyl 2-hydroxy-2,2-diphenylacetate |
InChI |
InChI=1S/C21H25NO3/c23-20(25-17-16-22-14-8-3-9-15-22)21(24,18-10-4-1-5-11-18)19-12-6-2-7-13-19/h1-2,4-7,10-13,24H,3,8-9,14-17H2 |
InChI Key |
RZWPJFMNFATBEG-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCOC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Canonical SMILES |
C1CCN(CC1)CCOC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
| 4546-39-8 | |
Related CAS |
4544-15-4 (hydrochloride) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![4-[(4-benzylpiperazin-1-yl)acetyl]-9-hydroxy-1,2,3,4-tetrahydro-5H-chromeno[3,4-b]pyridin-5-one](/img/structure/B1221388.png)



